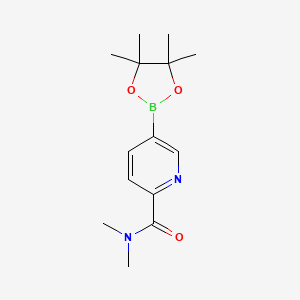

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1006876-27-2) is a boronic ester-containing compound with the molecular formula C₁₄H₂₀BN₂O₃ and a molecular weight of 276.14 g/mol . It features a picolinamide backbone substituted with a pinacol boronate ester group at the 5-position and dimethylamide functionality at the 2-position. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in pharmaceuticals and materials science . The compound is commercially available with a purity of 95% and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(18)17(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCGUUHRBRONRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726158 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006876-27-2 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The compound is typically synthesized starting from a picolinamide derivative, where the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is introduced at the 5-position of the pyridine ring. The N,N-dimethyl substitution on the amide nitrogen is retained or introduced prior to or after the boronation step depending on the synthetic route.

Key Preparation Method: Miyaura Borylation

The most common and reliable method for the preparation of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction couples an aryl or heteroaryl halide (typically bromide or iodide) with bis(pinacolato)diboron to form the aryl boronate ester.

- Starting Material: 5-bromo-N,N-dimethylpicolinamide

- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)

- Solvent: Dimethylformamide (DMF) or dioxane

- Conditions: Heating at 80–100°C under inert atmosphere (nitrogen or argon)

- Reaction Time: Several hours (typically 6–24 h)

This reaction selectively installs the pinacol boronate ester at the 5-position of the picolinamide ring, yielding the target compound with high purity.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Other Pd catalysts may be used |

| Base | Potassium acetate (3 equiv) | Also potassium carbonate or cesium carbonate possible |

| Diboron reagent | Bis(pinacolato)diboron (1.2 equiv) | Ensures complete conversion |

| Solvent | DMF or 1,4-dioxane | Solvent choice affects solubility and reaction rate |

| Temperature | 80–100°C | Elevated temperature promotes coupling |

| Time | 12–24 hours | Reaction monitored by TLC or HPLC |

| Atmosphere | Nitrogen or argon | Prevents oxidation of catalyst and reagents |

Post-Reaction Processing

- After completion, the reaction mixture is cooled and diluted with water.

- The product is extracted with an organic solvent such as ethyl acetate.

- The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- Purification is typically performed by column chromatography using silica gel, eluting with mixtures of hexane and ethyl acetate.

Alternative Preparation Routes

While Miyaura borylation is the most common, other methods have been explored:

- Direct lithiation and borylation: Lithiation of the picolinamide ring followed by quenching with a boron electrophile. This method requires low temperatures and careful control to avoid side reactions.

- Transition-metal-free borylation: Emerging methods using base-promoted borylation without palladium catalysts, though less common and often less efficient for heteroaryl substrates.

Preparation of Stock Solutions (For Research Use)

For practical applications, the compound is often prepared as stock solutions for biological or chemical assays. The following table summarizes the preparation of stock solutions at various concentrations based on the molecular weight (276.14 g/mol):

| Amount of Compound | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.62 | 0.72 | 0.36 |

| 5 mg | 18.11 | 3.62 | 1.81 |

| 10 mg | 36.21 | 7.24 | 3.62 |

Note: Solvents such as DMSO are preferred for stock solutions due to the compound's solubility profile. Heating to 37°C and sonication can improve solubility during preparation.

Research Findings and Considerations

- The Miyaura borylation method yields the compound in high purity and good yield, making it suitable for scale-up and further functionalization.

- Stability of the boronate ester is critical; storage at low temperatures (-20°C to -80°C) is recommended to prevent degradation.

- The compound exhibits moderate solubility in organic solvents and can be formulated in DMSO, PEG300, Tween 80, and corn oil mixtures for in vivo studies.

- The order of solvent addition and ensuring clarity of the solution at each step is essential to avoid precipitation during formulation.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol, toluene, or dimethylformamide. The reaction conditions vary depending on the desired transformation but typically involve moderate to high temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various boronic acid derivatives, borates, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is explored for its potential in biological labeling and as a probe for studying enzyme activities.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or other proteins, altering their activity or function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and commercial attributes of the target compound and its analogs:

- Bulkier substituents, such as the 4-methoxybenzyl group in the analog from , may reduce reaction rates in sterically demanding couplings but improve lipid solubility for biological applications .

Thermal Stability and Reactivity :

Commercial Availability and Cost

- Pricing :

- Scalability :

- Suppliers like BLD Pharm and CymitQuimica offer bulk quantities (up to 5g) of the N-ethyl and diethyl analogs, indicating established scalability .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS Number: 1201644-42-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various contexts.

- Molecular Formula : C14H21BN2O3

- Molecular Weight : 276.14 g/mol

- IUPAC Name : N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a related series of compounds based on the picolinamide structure exhibited significant anti-proliferative activities against various human cancer cell lines. One notable derivative demonstrated IC50 values lower than those of established drugs like sorafenib in multiple cell lines (Table 1).

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 |

|---|---|---|---|

| 6p | 2.23 | 35.73 | 9.14 |

| Sorafenib | 16.30 | >100 | 10.09 |

This indicates that compounds derived from N,N-dimethyl-picolinamide structures could selectively inhibit cancer cell proliferation effectively.

The mechanism by which these compounds exert their biological effects has been explored through molecular docking studies. It was found that certain derivatives selectively inhibit Aurora-B kinase, a critical regulator of mitosis. The stable interactions between the compounds and Aurora-B kinase suggest a targeted approach to cancer treatment.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several N-methyl-picolinamide derivatives and evaluated their cytotoxicity against human hepatocellular carcinoma cells (HepG2). The most potent compound displayed an IC50 value significantly lower than that of sorafenib, indicating enhanced efficacy.

- Kinase Inhibition : Further investigations into kinase inhibition revealed that specific derivatives could inhibit Aurora-B kinase by over 87% at concentrations as low as 10 µM. This level of inhibition correlates with the observed anti-proliferative effects in vitro.

- In Vivo Studies : Although primarily focused on in vitro evaluations, preliminary in vivo studies have indicated potential for these compounds to affect tumor growth in animal models, warranting further investigation.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.